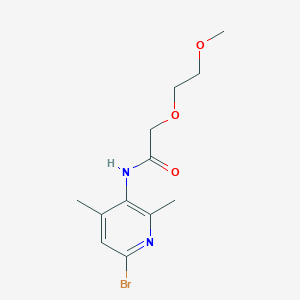

![molecular formula C11H19NO9 B13843875 N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)

N-Acetyl-D-[1,2,3-13C3]neuraminic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

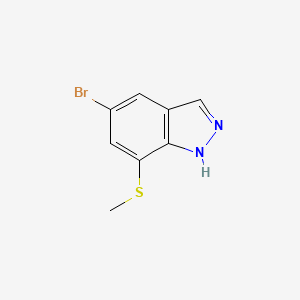

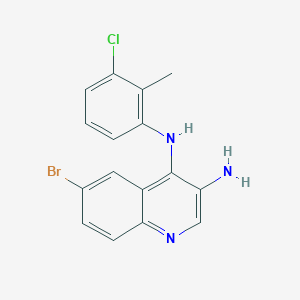

N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is an isotope-labeled analog of N-Acetyl-D-neuraminic acid, a well-known sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition, signaling, and pathogen interactions . The isotope labeling with carbon-13 at positions 1, 2, and 3 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-[1,2,3-13C3]neuraminic Acid can be synthesized through enzymatic methods involving N-acetyl-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid lyase . These enzymes catalyze the conversion of N-acetyl-glucosamine and pyruvate to N-Acetyl-D-neuraminic acid. The isotope-labeled version is produced by using carbon-13 labeled substrates .

Industrial Production Methods

Industrial production of this compound involves whole-cell biocatalysis and de novo biosynthesis . These methods leverage recombinant microorganisms engineered to express the necessary enzymes for efficient production. Optimization of reaction conditions, such as temperature and substrate concentration, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-[1,2,3-13C3]neuraminic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be used in further biochemical studies and applications .

Scientific Research Applications

N-Acetyl-D-[1,2,3-13C3]neuraminic Acid has a wide range of scientific research applications:

Mechanism of Action

N-Acetyl-D-[1,2,3-13C3]neuraminic Acid exerts its effects by participating in cellular recognition and signaling pathways . It binds to specific receptors on cell surfaces, influencing processes like virus invasion, inflammation, and tumorigenesis . The isotope labeling allows for precise tracking and analysis of these interactions using advanced analytical techniques .

Comparison with Similar Compounds

Similar Compounds

- N-Acetyl-D-neuraminic acid

- N-Glycolylneuraminic acid

- N-Acetyl-D-mannosamine

Uniqueness

N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is unique due to its isotope labeling, which provides enhanced analytical capabilities for studying the structure, dynamics, and interactions of sialic acids . This makes it a valuable tool in both basic and applied research.

Properties

Molecular Formula |

C11H19NO9 |

|---|---|

Molecular Weight |

312.25 g/mol |

IUPAC Name |

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4-13C3)oxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1/i2+1,5+1,11+1 |

InChI Key |

SQVRNKJHWKZAKO-SQPNWFALSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1[C@@H](O[13C]([13CH2][13C@@H]1O)(C(=O)O)O)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13843800.png)

![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)

![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)

![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)